molecular formula C14H17NO3 B596944 Tert-butyl 7-methoxy-1H-indole-1-carboxylate CAS No. 1215205-77-8

Tert-butyl 7-methoxy-1H-indole-1-carboxylate

Cat. No.: B596944
CAS No.: 1215205-77-8
M. Wt: 247.294
InChI Key: DWMPQAJKVAOOOW-UHFFFAOYSA-N
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Description

Tert-butyl 7-methoxy-1H-indole-1-carboxylate: is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a tert-butyl group, a methoxy group, and an indole core, making it a versatile molecule in organic synthesis and pharmaceutical research .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-methoxy-1H-indole-1-carboxylate typically involves the reaction of 7-methoxyindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 7-methoxy-1H-indole-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its indole core makes it a valuable building block in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It serves as a model compound for investigating the biological activities of indole-based molecules .

Medicine: The compound is explored for its potential therapeutic properties. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of novel materials with specific properties .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 7-methoxy-1H-indole-1-carboxylate is unique due to the position of the methoxy group on the indole ring. This specific substitution pattern influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl 7-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-6-5-7-11(17-4)12(10)15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMPQAJKVAOOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677973
Record name tert-Butyl 7-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-77-8
Record name 1,1-Dimethylethyl 7-methoxy-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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